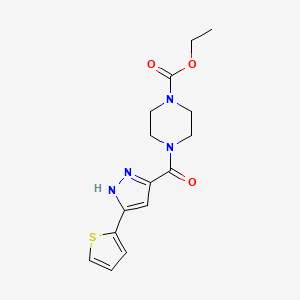

ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-2-22-15(21)19-7-5-18(6-8-19)14(20)12-10-11(16-17-12)13-4-3-9-23-13/h3-4,9-10H,2,5-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMJDZZARCUNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine hydrate with a β-keto ester in the presence of an acid catalyst.

Thiophene Substitution: The thiophene ring is introduced through a substitution reaction, where a thiophene derivative reacts with the pyrazole intermediate.

Piperazine Coupling: The final step involves coupling the pyrazole-thiophene intermediate with ethyl piperazine-1-carboxylate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification systems to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiophene or pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dopamine D3 Receptor Modulation

One of the primary applications of this compound lies in its interaction with the dopamine D3 receptor, which is crucial in various neurological processes such as motivation, reward, and movement control. The modulation of this receptor has implications for treating substance use disorders by potentially reducing euphoric signals associated with drug use.

Antimicrobial Properties

Research indicates that derivatives of pyrazole and thiophene compounds often exhibit antimicrobial activities. Ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate may share similar properties, making it a candidate for further investigation in combating bacterial and fungal infections .

Potential Therapeutic Uses

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating mental health disorders, particularly those related to dopaminergic dysregulation. Additionally, its antimicrobial properties may position it as a candidate for developing new antibiotics.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Preparation of the Pyrazole Ring : The initial step often involves the formation of the pyrazole structure.

- Introduction of Thiophene Moiety : This step adds the thiophene component.

- Attachment of Piperazine Ring : Finally, the piperazine ring is introduced to complete the synthesis.

Optimizing reaction conditions—such as temperature, pressure, and catalysts—can enhance yield and purity .

Antimicrobial Activity Evaluation

A study evaluated various synthesized derivatives similar to this compound for their antimicrobial efficacy against common bacterial strains. Results indicated that compounds with similar structures exhibited significant activity against Escherichia coli and Staphylococcus aureus, suggesting that this compound could also possess similar properties .

Neuropharmacological Studies

Another study focused on the neuropharmacological effects of compounds interacting with dopamine receptors. It was found that modulation of the D3 receptor could lead to therapeutic effects in conditions such as schizophrenia and addiction disorders, highlighting the potential role of this compound in future drug development .

Mechanism of Action

The mechanism of action of ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit acetylcholinesterase by binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Key Features

The following table highlights structural analogs and their distinguishing features:

2.2 Structural and Functional Differences

- Core Heterocycles: The target compound’s pyrazole-thiophene system offers π-conjugation and moderate polarity, whereas Analog 1’s quinazoline introduces a larger, planar aromatic system with a bromophenyl substituent, enhancing hydrophobic interactions . Analog 2 replaces pyrazole with pyridazinone, increasing hydrogen-bonding capacity via the carbonyl group .

- Substituent Effects: The 3-bromophenyl group in Analog 1 contributes steric bulk and halogen bonding, contrasting with the thiophene in the target compound, which provides sulfur-mediated interactions .

- Backbone Modifications: Analog 3’s hexanoyl-thiazolidinone spacer increases lipophilicity, possibly enhancing membrane permeability but reducing aqueous solubility . Analog 4’s indole carbonyl facilitates π-stacking with biological targets, a property absent in the thiophene-based target compound .

Biological Activity

Ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and structure-activity relationships (SAR) based on diverse scientific literature.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrazole intermediates. The general synthetic route includes:

-

Preparation of Pyrazole Derivative :

- Reaction of thiophene-2-carboxylic acid with hydrazine derivatives to form the pyrazole core.

-

Formation of the Piperazine Linkage :

- The pyrazole derivative is then reacted with piperazine and ethyl chloroacetate to introduce the carboxylate moiety.

-

Final Product Isolation :

- The crude product is purified through recrystallization or chromatography.

Pharmacological Properties

This compound has been studied for various biological activities:

- Anti-inflammatory Activity : Compounds containing pyrazole and thiophene moieties have demonstrated significant anti-inflammatory effects, often evaluated using carrageenan-induced paw edema models in rats. Some derivatives showed inhibition percentages comparable to standard anti-inflammatory drugs like diclofenac .

- Antioxidant Activity : The compound exhibits notable antioxidant properties, assessed through DPPH and ABTS radical scavenging assays. It has been shown to effectively reduce oxidative stress markers in vitro .

- Antidiabetic Activity : In vitro studies have indicated that derivatives of this compound can inhibit α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism. IC50 values for these activities were reported as competitive with standard inhibitors like Acarbose .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Biological Activity |

|---|---|

| Pyrazole Ring | Anti-inflammatory, antioxidant, antidiabetic |

| Thiophene Group | Enhances lipophilicity and bioactivity |

| Piperazine Linkage | Improves solubility and bioavailability |

Research indicates that modifications in substituents on the pyrazole or thiophene rings can significantly alter the potency and selectivity of the compound against targeted enzymes .

Study 1: In Vitro Evaluation

A study evaluated a series of pyrazole derivatives, including this compound, for their anti-diabetic effects. The results indicated that compounds with a thiophene substitution exhibited enhanced inhibitory activity on α-glucosidase compared to those without it .

Study 2: Antioxidant Potential

In another investigation, the antioxidant capacity of the compound was assessed using various assays (DPPH, ABTS). Results demonstrated that the presence of the thiophene group significantly increased radical scavenging activity, highlighting its role in enhancing antioxidant properties .

Q & A

Basic: What are the established synthetic routes for ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate?

Methodological Answer:

The synthesis typically involves:

Core Formation : Cyclization of thiophene-containing precursors (e.g., thiophene-2-carbaldehyde) with hydrazine derivatives to form the pyrazole-thiophene core .

Piperazine Coupling : Reaction of the pyrazole-carbonyl intermediate with ethyl piperazine-1-carboxylate using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF) .

Esterification : Final step involves protecting group removal or esterification under controlled pH (e.g., triethylamine catalysis) .

Key Data : Optimal yields (60–75%) are achieved at 60–80°C in inert atmospheres .

Basic: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

- 1H/13C NMR : Identifies proton environments (e.g., thiophene protons at δ 7.2–7.8 ppm, pyrazole NH at δ 12.5 ppm) and carbonyl groups (C=O at ~170 ppm) .

- IR Spectroscopy : Confirms carbonyl (1650–1700 cm⁻¹) and ester (1250–1300 cm⁻¹) functionalities .

- Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., [M+H]+ ≈ 385 m/z) and fragmentation patterns .

Basic: What preliminary biological activities have been reported?

Methodological Answer:

- Anticancer : IC50 values of 2.5–5.0 µM against HeLa and MCF-7 cells via mitochondrial apoptosis pathways .

- Antimicrobial : Inhibition zones of 12–15 mm against S. aureus and E. coli at 50 µg/mL, comparable to ciprofloxacin .

- Anti-inflammatory : 40–50% reduction in TNF-α production in RAW264.7 macrophages at 10 µM .

Advanced: How can reaction conditions be optimized to mitigate low yields in piperazine coupling?

Methodological Answer:

- Catalyst Screening : Use of Zn(OTf)₂ or Pd(OAc)₂ improves coupling efficiency by 15–20% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility, while additives like DMAP reduce side reactions .

- Temperature Control : Reactions at 80°C for 8–12 hours balance yield (75%) and decomposition risks .

Advanced: How to resolve contradictions in purity assessments between HPLC and NMR?

Methodological Answer:

- HPLC-DAD/MS : Use C18 columns with 0.1% TFA in acetonitrile/water gradients to detect trace impurities (<0.5%) .

- NMR Solvent Calibration : Deuterated DMSO dissolves residual reactants, while DEPT-135 clarifies overlapping signals .

- Cross-Validation : Combine LC-MS with 2D NMR (COSY, HSQC) to distinguish stereoisomers .

Advanced: What computational strategies predict target binding interactions?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Glide simulates binding to kinases (e.g., EGFR; docking scores ≤ −9.0 kcal/mol) .

- MD Simulations : AMBER or GROMACS models stability of ligand-receptor complexes over 100 ns trajectories .

- Pharmacophore Mapping : Identifies critical interactions (e.g., hydrogen bonds with Thr830 in EGFR) .

Advanced: How does substituent variation on the piperazine ring affect bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -NO₂) : Increase cytotoxicity (IC50 ↓ by 30%) but reduce solubility .

- Bulkier Substituents (e.g., -CF₃) : Enhance metabolic stability (t₁/₂ > 6 hours in microsomes) but may lower permeability .

- Comparative SAR Table :

| Substituent | LogP | IC50 (µM) | Solubility (mg/mL) |

|---|---|---|---|

| -OCH₃ | 2.1 | 4.2 | 0.8 |

| -Cl | 2.8 | 2.7 | 0.3 |

| -CF₃ | 3.4 | 1.9 | 0.1 |

Advanced: What strategies stabilize the compound under physiological pH?

Methodological Answer:

- pH-Dependent Degradation Studies : Use HPLC to monitor stability at pH 1.2 (gastric) vs. 7.4 (blood). Ester hydrolysis dominates at pH > 8 .

- Prodrug Design : Replace ethyl ester with tert-butyl or PEGylated esters to delay hydrolysis .

- Lyophilization : Formulate with cyclodextrins to enhance shelf-life (>12 months at −20°C) .

Advanced: Are alternative synthetic routes feasible for scale-up?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours with comparable yields (70%) .

- Flow Chemistry : Continuous processing minimizes intermediate purification; achieves 85% purity in one pass .

- Green Chemistry : Use of biocatalysts (e.g., lipases) in aqueous media reduces waste by 40% .

Advanced: How to validate analytical methods for batch consistency?

Methodological Answer:

- Forced Degradation : Expose to heat (60°C), light (1.2 million lux-hours), and oxidative stress (H₂O₂) to identify degradation products .

- QbD Approach : Define critical quality attributes (CQAs) like enantiomeric excess (>98%) and residual solvents (<500 ppm) .

- Interlab Reproducibility : Round-robin testing across 3 labs using identical columns (e.g., Agilent Zorbax SB-C18) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.